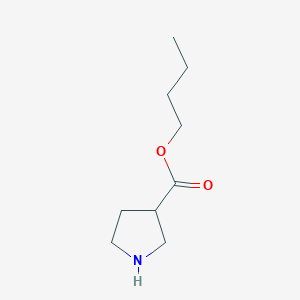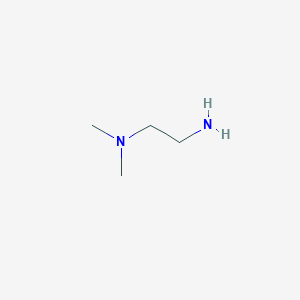
2-(4-メトキシフェニル)-1,2,3,4-テトラヒドロイソキノリン
概要
説明
2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a tetrahydroisoquinoline core. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
科学的研究の応用
2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as its role in developing new drugs for neurological disorders.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
作用機序
Target of Action
The primary target of 2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline is the Aralkylamine dehydrogenase . This enzyme is found in the bacterium Alcaligenes faecalis and plays a crucial role in the metabolism of aralkylamine compounds .
Mode of Action
The compound interacts with its target, the Aralkylamine dehydrogenase, in a yet unknown manner
Biochemical Pathways
The compound is known to affect the O-GlcNAc pathway , a nutrient-driven post-translational modification that links metabolism to cellular function . The activation of this pathway is a potential pro-survival pathway, and acute enhancement of this response is conducive to the survival of cells and tissues .
Pharmacokinetics
It is known that the compound’s bioavailability is influenced by these properties .
Result of Action
The compound has been shown to exhibit antifungal activity against Aspergillus niger by damaging the cell morphology and membrane integrity in a dose-dependent manner . It also affects energy metabolism and induces oxidative stress .
Action Environment
The action, efficacy, and stability of 2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline can be influenced by various environmental factors. For instance, the compound’s antifungal activity against Aspergillus niger was observed under specific laboratory conditions . The influence of other environmental factors, such as pH, temperature, and presence of other compounds, on the compound’s action is yet to be studied.
生化学分析
Biochemical Properties
It is known that similar compounds interact with various enzymes and proteins . For instance, compounds with a 2-pyrazoline skeleton have been used in the synthesis of selective and reversible Monoamine Oxidase (MAO) inhibitors .
Cellular Effects
The cellular effects of 2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline are not well-documented. Related compounds have been shown to influence cell function. For example, a salidroside analogue, 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside, has been shown to improve neuronal tolerance to ischemia .
Molecular Mechanism
The molecular mechanism of action of 2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline is not well-known. Related compounds have been shown to exert their effects at the molecular level. For instance, 2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine have been synthesized and their single crystals grown from hexane and petroleum ether .
Temporal Effects in Laboratory Settings
The temporal effects of 2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline in laboratory settings are not well-documented. Related compounds have shown changes in their effects over time. For example, 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside has been shown to demonstrate stronger neuroprotection under oxygen glucose deprivation and reoxygenation stress .
Dosage Effects in Animal Models
The dosage effects of 2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline in animal models are not well-documented. Related compounds have shown varying effects with different dosages. For example, 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside improved the outcome after transient middle cerebral artery occlusion (MCAO) in animal models .
Metabolic Pathways
Related compounds have been shown to be involved in various metabolic pathways .
Transport and Distribution
Related compounds have shown to be transported and distributed within cells .
Subcellular Localization
Related compounds have shown to be localized in specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline core. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions
2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce different tetrahydroisoquinoline derivatives with varying degrees of saturation.
類似化合物との比較
Similar Compounds
- 2-(4-Methoxyphenyl)ethanol
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
Uniqueness
2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its tetrahydroisoquinoline core, which imparts distinct biological activities and chemical reactivity compared to other similar compounds. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
2-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-18-16-8-6-15(7-9-16)17-11-10-13-4-2-3-5-14(13)12-17/h2-9H,10-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVXOIRECQQWBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCC3=CC=CC=C3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20577224 | |
| Record name | 2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20577224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78317-83-6 | |
| Record name | 2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20577224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-[6-oxo-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyridin-2-yl]acetic acid](/img/structure/B50029.png)




![[(R)-3-(Benzylamino)butyl]benzene](/img/structure/B50038.png)

